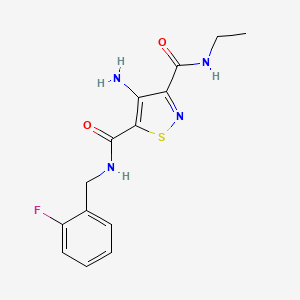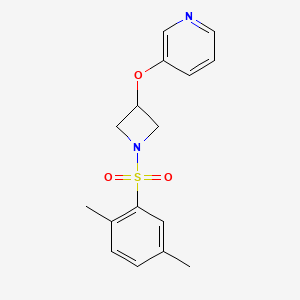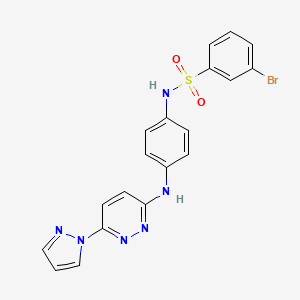![molecular formula C26H32N4O5 B2454309 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide CAS No. 921924-63-2](/img/structure/B2454309.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide is a useful research compound. Its molecular formula is C26H32N4O5 and its molecular weight is 480.565. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Modelling and Biological Activity
Research into bisnaphthalimide derivatives, including compounds with structural similarities to "N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide", has shown growth-inhibitory properties against human carcinoma cells. Molecular modelling studies of these compounds indicate their potential as DNA topoisomerase II inhibitors, demonstrating significant cytotoxicity and ability to induce apoptosis in cancer cells through caspases activation (Filosa et al., 2009).
Antituberculosis and Cytotoxicity Studies
The synthesis of 3-heteroarylthioquinoline derivatives has been explored for their in vitro activity against Mycobacterium tuberculosis. Some derivatives exhibited significant activity against the tuberculosis bacteria without toxic effects on mammalian cell lines, highlighting their therapeutic potential (Chitra et al., 2011).
Anticancer Agents
Tetrahydroisoquinoline derivatives have been investigated for their anticancer properties. These compounds, including those structurally related to the specified chemical, have shown potent cytotoxicity against various cancer cell lines, further supporting the relevance of these molecular frameworks in the development of new anticancer drugs (Redda et al., 2010).
Metabolic Pathway Engineering
Efforts to reconstitute metabolic pathways for the synthesis of plant alkaloids in microorganisms have led to significant advances. For example, engineering Saccharomyces cerevisiae to produce benzylisoquinoline alkaloids demonstrates the potential of synthetic biology in producing complex natural compounds, which may include derivatives similar to the chemical (Fossati et al., 2014).
Neuroprotective Studies
Research into tetrahydroisoquinoline derivatives also touches on neuroprotection, particularly concerning Parkinson's disease. Endogenous compounds structurally related to the specified chemical have been explored for their neuroprotective effects, offering insights into potential treatments for neurodegenerative diseases (Kotake et al., 2005).
Eigenschaften
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O5/c1-29-8-2-3-18-15-19(4-6-21(18)29)22(30-9-11-33-12-10-30)17-27-25(31)26(32)28-20-5-7-23-24(16-20)35-14-13-34-23/h4-7,15-16,22H,2-3,8-14,17H2,1H3,(H,27,31)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFVKRZQLOVFKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chlorophenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2454228.png)
![(5-Pyridin-3-yl-1,2-oxazol-3-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2454230.png)
![2-[1-(2-Oxopiperidine-4-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2454231.png)





![2-{2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2454243.png)


![5-{[3-(dimethylamino)propyl]amino}-9-(4-methylphenyl)-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2454247.png)
![2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid](/img/structure/B2454248.png)